Byakangelicol

Descripción general

Descripción

Byakangelicol es un derivado de furanocumarina de origen natural aislado de las raíces de Angelica dahurica, una hierba medicinal tradicional china. Este compuesto ha llamado la atención por sus diversas actividades biológicas, especialmente sus propiedades antiinflamatorias y anticancerígenas .

Aplicaciones Científicas De Investigación

Byakangelicol has been extensively studied for its potential therapeutic applications:

Chemistry: this compound serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: It has been shown to modulate various biological pathways, making it a useful tool in biological research.

Medicine: this compound exhibits anti-inflammatory, anti-cancer, and anti-osteoclastogenic properties, making it a promising candidate for drug development

Mecanismo De Acción

Byakangelicol ejerce sus efectos principalmente a través de la inhibición de la ciclooxigenasa-2 (COX-2) y la modulación de la vía de señalización del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Al inhibir la COX-2, el this compound reduce la producción de prostaglandinas proinflamatorias. Además, modula la polarización de los macrófagos y suprime la expresión de citocinas proinflamatorias, ejerciendo así sus efectos antiinflamatorios .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Byakangelicol se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción del compuesto de las raíces de Angelica dahurica utilizando disolventes orgánicos como el etanol o el metanol. El extracto se somete entonces a técnicas cromatográficas para aislar y purificar el this compound .

Métodos de producción industrial: En un entorno industrial, la producción de this compound suele implicar la extracción a gran escala de las raíces de Angelica dahurica. El proceso incluye el secado de las raíces, la molienda en un polvo fino y el uso de disolventes para extraer el compuesto deseado. El extracto se purifica aún más mediante métodos cromatográficos avanzados para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Byakangelicol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados, que pueden presentar distintas actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del this compound, alterando potencialmente sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con posibles actividades biológicas únicas .

4. Aplicaciones de la investigación científica

This compound se ha estudiado ampliamente por sus potenciales aplicaciones terapéuticas:

Química: this compound sirve como un valioso intermedio en la síntesis de otros compuestos bioactivos.

Biología: Se ha demostrado que modula diversas vías biológicas, lo que lo convierte en una herramienta útil en la investigación biológica.

Medicina: this compound presenta propiedades antiinflamatorias, anticancerígenas y antiosteoclastogénicas, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos

Comparación Con Compuestos Similares

Byakangelicol es único entre las furanocumarinas por su inhibición específica de la COX-2 y sus potentes propiedades antiinflamatorias. Compuestos similares incluyen:

Psoraleno: Otra furanocumarina con propiedades fototóxicas, utilizada en el tratamiento de trastornos de la piel.

Bergapteno: Conocido por sus efectos fotosensibilizantes, utilizado en fototerapia.

Xanthotoxina: Presenta actividades biológicas similares, pero difiere en sus dianas moleculares y vías.

This compound destaca por sus dianas moleculares específicas y sus potenciales aplicaciones terapéuticas en la inflamación y las enfermedades óseas .

Actividad Biológica

Byakangelicol, a coumarin compound derived from the root of Angelica dahurica, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and hepatoprotective effects. This article consolidates findings from various studies to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokines. Research indicates that this compound effectively reduces the expression of inflammatory markers such as TNF-α and IL-1β while enhancing anti-inflammatory cytokines like IL-10 and TGF-β .

Key Findings:

- This compound suppresses TiPs-stimulated osteoclastogenesis by inhibiting COX-2 expression and modulating the NF-κB signaling pathway, leading to reduced bone resorption and inflammation in a murine model of osteolysis .

- It has been shown to inhibit PGE2 release from human lung epithelial cells in a dose-dependent manner, suggesting its potential use in treating respiratory tract inflammation .

Hepatoprotective Effects

This compound has also been studied for its hepatoprotective properties. It induces the expression of cytochrome P450 3A4 (CYP3A4) in human hepatocytes, which is crucial for drug metabolism. This induction occurs without affecting the human pregnane X receptor (hPXR), indicating a unique mechanism of action .

Summary of Hepatoprotective Mechanism:

- Induces CYP3A4 expression approximately fivefold at the mRNA level and threefold at the protein level.

- Protects against cytotoxicity induced by substances like tacrine in liver cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its bioavailability and distribution. A study demonstrated that after oral administration, this compound's bioavailability is relatively low (3.6%), which may limit its therapeutic applications .

Pharmacokinetic Parameters:

| Administration Route | Dose | AUC (ng·h/mL) | C_max (ng/mL) | Bioavailability (%) |

|---|---|---|---|---|

| Oral | 15 mg/kg | [Data Not Provided] | [Data Not Provided] | 3.6 |

| Intravenous | 5 mg/kg | [Data Not Provided] | [Data Not Provided] | [Data Not Provided] |

Case Studies

- Osteolysis Model Study:

- Hepatocyte Protection:

Propiedades

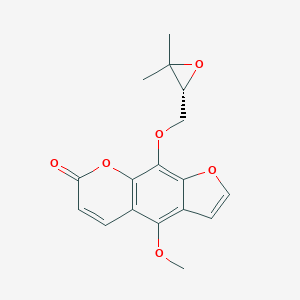

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBITTMJKIGFNH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180727 | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26091-79-2, 61046-59-1 | |

| Record name | Byakangelicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26091-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026091792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Byakangelicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | byakangelicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 26091-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of byakangelicol in reducing inflammation?

A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. [, , ] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 expression and activity, this compound reduces PGE2 release, thereby mitigating inflammatory responses. []

Q2: Does this compound affect other signaling pathways involved in inflammation?

A2: Research suggests that this compound can also modulate the NF-κB signaling pathway, a key regulator of inflammation. [, ] It has been shown to partially inhibit the degradation of IκB-α, the translocation of p65 NF-κB, and NF-κB DNA binding activity, suggesting interference with NF-κB activation. []

Q3: How does this compound influence osteoclastogenesis in the context of aseptic loosening?

A4: this compound has been shown to suppress titanium particle-stimulated osteoclastogenesis, a process contributing to peri-prosthetic osteolysis. [] It achieves this by inhibiting COX-2 expression and reducing the production of pro-inflammatory factors like IL-1β and IL-6. [] This suggests this compound's potential in mitigating bone destruction associated with aseptic loosening.

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H16O6, and its molecular weight is 304.29 g/mol. [, , ]

Q5: What spectroscopic data are available for characterizing this compound?

A6: this compound has been characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and ultraviolet (UV) spectroscopy. [, , , , ] These techniques provide insights into its structural features, fragmentation patterns, and interactions with other molecules.

Q6: Are there any notable features in the mass spectrum of this compound?

A7: Yes, the mass spectrum of this compound displays characteristic fragmentation patterns, particularly related to the cleavages of its side chains. [] These patterns can help distinguish it from other furanocoumarins.

Q7: How does the content of this compound change when Angelicae Dahuricae Radix is stewed with yellow rice wine?

A8: Studies have shown that the this compound content decreases when Angelicae Dahuricae Radix is stewed with yellow rice wine. [] This reduction is attributed to the ring-opening reaction of this compound under the acidic and heated conditions of the wine, leading to the formation of byakangelicin. []

Q8: What is the bioavailability of this compound after oral administration in rats?

A9: Pharmacokinetic studies in rats reveal a relatively low absolute bioavailability of 3.6% for this compound after oral administration. [] This suggests that this compound may be poorly absorbed or undergo significant first-pass metabolism.

Q9: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?

A10: Yes, this compound has demonstrated inhibitory effects on P-gp, both in vitro and in vivo. [, ] This interaction could potentially lead to altered pharmacokinetics of co-administered drugs that are substrates of P-gp.

Q10: Are there any known metabolites of this compound produced by gut microbiota?

A11: Yes, this compound is metabolized by human gut microbiota, primarily by the bacterial strain Blautia sp. MRG-PMF1. [] The major metabolite identified is desmethylbyakangelicin, formed through O-demethylation. []

Q11: What cell lines have been used to study the antiproliferative activity of this compound?

A12: this compound has shown antiproliferative effects against various human tumor cell lines in vitro, including A549 (lung cancer), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (central nervous system cancer), and HCT-15 (colon cancer). []

Q12: Has this compound demonstrated hepatoprotective activity in any in vitro models?

A13: Yes, this compound exhibited moderate hepatoprotective activity against tacrine-induced cytotoxicity in HepG2 cells (a human liver cancer cell line). [] Its efficacy was comparable to other furanocoumarins like oxypeucedanin but lower than the positive control, silybin. []

Q13: Have any animal models been used to evaluate the therapeutic potential of this compound?

A14: While in vitro studies are promising, limited in vivo studies have been conducted with this compound. One study utilized a rat model of titanium particle-induced cranial osteolysis and found that this compound effectively alleviated bone destruction. []

Q14: What analytical techniques are commonly used for the quantification of this compound?

A15: this compound is commonly quantified using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry (MS). [, , , , ] These methods offer sensitivity and specificity in analyzing complex mixtures.

Q15: Can this compound be enantioselectively separated and analyzed?

A16: Yes, this compound, being a chiral molecule, can be separated into its enantiomers using chiral stationary phases in HPLC. [] This enantioselective analysis allows for studying the biological activity and properties of individual enantiomers.

Q16: Has any research explored the application of UPLC-MS/MS in studying this compound?

A17: Yes, a UPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound and other active components in beagle dog plasma following the administration of Yuanhu Zhitong preparations. [] This method enabled the comparative pharmacokinetic analysis of different formulations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.